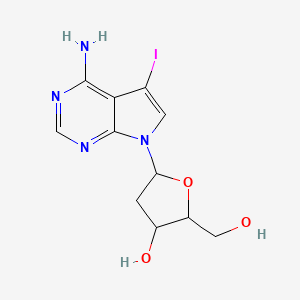

7-Deaza-2'-deoxy-7-iodoadenosine

描述

Contextualizing Synthetic Nucleoside Analogues in Research

Synthetic nucleoside analogues are man-made compounds that mimic natural nucleosides but possess deliberate alterations to their sugar, base, or phosphate (B84403) components. numberanalytics.comnumberanalytics.com These modifications can range from subtle atomic substitutions to more significant structural changes. numberanalytics.com The primary goal of designing these analogues is to create molecules that can be recognized and utilized by cellular machinery, such as DNA and RNA polymerases, yet introduce specific functionalities or disrupt normal biological processes. nih.gov

This strategic mimicry allows researchers to probe the intricate mechanisms of DNA replication and transcription, develop therapeutic agents, and create novel diagnostic tools. numberanalytics.comyoutube.com For instance, many antiviral and anticancer drugs are nucleoside analogues that, once incorporated into a growing nucleic acid chain, can terminate its extension or introduce mutations. numberanalytics.comtaylorandfrancis.com In a research context, they are indispensable for studying DNA-protein interactions, mapping nucleic acid structures, and constructing artificial genetic systems. numberanalytics.comprimescholars.com

Rationale for 7-Deazapurine Modification in Deoxyadenosine (B7792050) Analogues

The modification of purine (B94841) nucleosides at the 7-position by replacing the nitrogen atom with a carbon atom, creating a 7-deazapurine, is a key strategy in nucleoside analogue design. oup.com This seemingly minor change has significant implications for the chemical properties of the nucleoside. The nitrogen at position 7 of adenine (B156593) and guanine (B1146940) is a hydrogen bond acceptor and a potential site for chemical reactions, including those catalyzed by restriction enzymes. nih.gov By substituting this nitrogen with a carbon, the resulting 7-deazapurine analogue, such as 7-deaza-2'-deoxyadenosine, lacks this hydrogen-bonding capability in the major groove of the DNA double helix. nih.govbiosyn.com

This alteration can prevent the formation of certain secondary structures, particularly in GC-rich regions, which can impede polymerase chain reaction (PCR) and DNA sequencing. researchgate.netnih.gov The absence of the N7 atom can also protect the modified DNA from cleavage by many restriction endonucleases, providing a valuable tool for studying DNA-protein interactions and for creating nuclease-resistant DNA constructs. nih.gov Furthermore, the C7 position of the 7-deazapurine scaffold provides a convenient attachment point for various functional groups without significantly disrupting the Watson-Crick base pairing.

Overview of Research Significance and Utility of 7-Deaza-2'-deoxy-7-iodoadenosine

This compound stands out as a particularly useful 7-deazapurine analogue due to the presence of an iodine atom at the 7-position. researchgate.net This iodine atom serves as a versatile chemical handle, enabling a wide range of subsequent chemical modifications through reactions like the Sonogashira cross-coupling. researchgate.net This allows for the introduction of fluorescent dyes, cross-linking agents, or other reporter groups, making it an invaluable tool for a variety of applications. researchgate.net

The triphosphate form of 7-deaza-2'-deoxyadenosine has been shown to be a substrate for DNA polymerases, allowing for its incorporation into DNA strands during PCR and sequencing reactions. nih.govnih.gov This has led to significant improvements in DNA sequencing, particularly in resolving compressions caused by G and A residues. nih.gov The ability to enzymatically incorporate this modified nucleoside has also made it a key component in the development of hypermodified aptamers and other functional nucleic acid polymers. Its utility extends to DNA nanotechnology, where it can be used to construct novel DNA-based materials and devices. primescholars.com Furthermore, it serves as a precursor for the synthesis of other important nucleoside analogues, such as those with propargylamino modifications. researchgate.net

属性

IUPAC Name |

5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IN4O3/c12-5-2-16(8-1-6(18)7(3-17)19-8)11-9(5)10(13)14-4-15-11/h2,4,6-8,17-18H,1,3H2,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIIRHQRQZIIRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)I)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Deaza 2 Deoxy 7 Iodoadenosine and Its Derivatives

Chemical Synthesis of the Nucleoside Core

The foundational step in producing derivatives of 7-deaza-2'-deoxy-7-iodoadenosine is the efficient and regioselective synthesis of the nucleoside core itself. This is typically achieved through two primary strategies: direct iodination of a 7-deazapurine precursor or conversion from other deoxyadenosine (B7792050) analogues.

Regioselective Iodination Protocols at the C7-Position

Direct and regioselective iodination at the C7 position of the 7-deazapurine ring system is a critical step. The choice of iodinating agent and reaction conditions is crucial to ensure high yields and prevent unwanted side reactions.

A common and effective method involves the use of N-iodosuccinimide (NIS) in a suitable solvent such as dimethylformamide (DMF). researchgate.net This electrophilic iodination reaction specifically targets the electron-rich C7 position of the 7-deazapurine ring. The reaction typically proceeds at room temperature over several days to achieve high conversion. researchgate.net It has been noted that the substituent pattern on the 7-deazapurine ring can influence the site of electrophilic attack. For instance, the presence of a 2-amino group can direct substitution to the 8-position, necessitating protection of this group to ensure C7-iodination. seela.net

Alternative protocols for direct C–H iodination have also been developed, including radical-based methods that offer high regioselectivity for various heterocyclic compounds. rsc.org

Table 1: Regioselective Iodination of 7-Deaza-2'-deoxyadenosine Precursors

| Precursor | Reagent | Solvent | Conditions | Yield | Reference |

| 7-deaza-2'-deoxyadenosine | N-Iodosuccinimide (NIS) | DMF | Room Temperature, 3 days | 90% | researchgate.net |

| N-isobutyryl-7-deaza-2'-deoxyguanosine | N-Iodosuccinimide (NIS) | DMF | Room Temperature | 44% (7-iodo), 15% (7,8-diiodo) | seela.net |

Conversion from Precursor Deoxyadenosine Analogues

Another synthetic route involves the conversion of pre-existing deoxyadenosine analogues into the desired 7-iodo derivative. This often begins with the synthesis of a 7-deazaadenine base, which is then glycosylated.

One approach starts with a protected 7-deazapurine base which is then coupled with a protected 2-deoxyribose derivative. For example, the sodium salt of a 7-deazapurine can be reacted with 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose. researchgate.net Following the glycosylation, the protecting groups on the sugar moiety are removed, often using methanolic ammonia, to yield the free nucleoside. researchgate.net This nucleoside can then be subjected to regioselective iodination as described above.

The synthesis can also start from a pre-halogenated 7-deazapurine base. For instance, 7-iodo-N2-isobutyryl-5-aza-7-deazaguanine can be synthesized and then undergo nucleobase-anion glycosylation with a protected 2-deoxyribose sugar. researchgate.net Subsequent deprotection yields the final 7-iodo-7-deaza-2'-deoxynucleoside. researchgate.net

Functionalization Strategies through Cross-Coupling Reactions

The C7-iodo group of this compound serves as a versatile handle for introducing a wide array of functional groups through various cross-coupling reactions. These reactions are pivotal for creating a diverse library of modified nucleosides with tailored properties.

Palladium-Catalyzed Cross-Coupling for Side Chain Introduction (e.g., Alkynyl Moieties)

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira reaction, are extensively used to introduce alkynyl groups at the C7 position. researchgate.netresearchgate.net This reaction involves coupling the 7-iodo nucleoside with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

This methodology has been employed to synthesize a variety of 7-alkynyl-7-deaza-2'-deoxyadenosine analogues. researchgate.net The introduced alkynyl side chains can be further modified or can themselves confer interesting photophysical properties, such as fluorescence, to the nucleoside. researchgate.netresearchgate.net For instance, coupling with 1-ethynylpyrene, 2-ethynyl-6-methoxynaphthalene, or 9-ethynylphenanthrene (B1202259) has led to the creation of novel fluorescent nucleoside analogues. researchgate.net Similarly, the introduction of a 1-propyne group has been shown to enhance the antisense activity of oligonucleotides containing these modified nucleosides. oup.comnih.gov

Table 2: Sonogashira Cross-Coupling of 7-Iodo-7-deaza-2'-deoxyadenosine

| Alkyne | Catalyst System | Base | Yield | Reference |

| But-3-yn-1-ylbenzene | Pd(PPh3)4, CuI | TEA | Not specified | researchgate.net |

| N-propynyltrifluoroacetamide | Pd(PPh3)4, CuI | Et3N | Not specified | researchgate.net |

| Trimethylsilylacetylene | PdCl2(PPh3)2, CuI | Et3N | 93% | nih.gov |

Aqueous Phase Suzuki-Miyaura Reactions for Amino Acid Conjugation

The Suzuki-Miyaura coupling reaction provides another powerful tool for the functionalization of this compound. libretexts.orgmdpi.com This palladium-catalyzed reaction couples the 7-iodo nucleoside with an organoboron compound, such as a boronic acid or ester. libretexts.org

Significantly, Suzuki-Miyaura reactions can be performed in aqueous media, which is advantageous for conjugating biomolecules like amino acids. nih.gov This approach allows for the direct attachment of amino acid moieties to the nucleoside core, creating novel building blocks for peptide-oligonucleotide conjugates. The use of water as a co-solvent can also help to avoid side reactions like Heck coupling. nih.gov The reaction typically employs a palladium catalyst, such as PdCl2(PPh3)2, and a base. nih.gov

Incorporation into Oligonucleotides and Nucleic Acids

A primary application of this compound and its derivatives is their incorporation into synthetic oligonucleotides. This is typically achieved using phosphoramidite (B1245037) chemistry on an automated solid-phase synthesizer.

To be used in solid-phase synthesis, the modified nucleoside must first be converted into its corresponding phosphoramidite derivative. nih.govglenresearch.com This involves protecting the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and then reacting the 3'-hydroxyl group with a phosphitylating agent. nih.gov The resulting phosphoramidite can then be used as a building block in standard oligonucleotide synthesis protocols. nih.gov

The presence of the 7-deaza modification can sometimes affect the stability and properties of the resulting oligonucleotide duplexes. genelink.com For example, oligonucleotides containing 7-(ω-aminoalkyn-1-yl)-7-deaza-2'-deoxyguanosines have been studied for their thermal stability and susceptibility to enzymatic cleavage. nih.gov

It is important to note that certain modified nucleosides, like 7-deaza-dG, can be sensitive to the standard iodine-based oxidation step in phosphoramidite chemistry. In such cases, alternative, milder oxidizing agents may be required. genelink.com

Utilization as a Building Block in Oligodeoxynucleotide Synthesis

This compound is a crucial precursor for the synthesis of modified oligodeoxynucleotides (ODNs). Its primary utility lies in the reactivity of the C-I bond at the 7-position, which serves as a handle for introducing a variety of functional groups via palladium-catalyzed cross-coupling reactions. This approach allows for the site-specific introduction of modifications that can alter the biophysical and biochemical properties of the resulting DNA.

The synthesis of the parent nucleoside, 7-deaza-2'-deoxyadenosine (tubercidin), is a key first step. Subsequent iodination at the 7-position, typically achieved using N-iodosuccinimide (NIS) in a suitable solvent like dimethylformamide (DMF), yields this compound. seela.net This iodinated compound is then poised for a range of coupling reactions. For instance, Sonogashira coupling with terminal alkynes can introduce alkynyl, propynyl, and other side chains. These modifications have been shown to influence the thermal stability of DNA duplexes and can enhance the binding affinity of antisense oligonucleotides to their target RNA. nih.gov

The introduction of bulky or functional groups at the 7-position can modulate the interaction of the modified DNA with proteins and other nucleic acids. For example, the presence of a substituent in the major groove of the DNA helix, where the 7-position resides, can be used to probe DNA-protein interactions or to create novel structural motifs. biosynth.com The stability of the resulting modified oligonucleotides is a critical parameter, and studies have shown that the impact of a 7-substituent on duplex stability is dependent on the nature of the substituent. While some bulky groups can be destabilizing, others can be well-accommodated within the duplex and in some cases even enhance stability. seela.net

Table 1: Examples of Oligonucleotides Synthesized Using this compound Derivatives

| Derivative of 7-Deaza-2'-deoxyadenosine | Type of Modification | Purpose of Modification | Reference |

| 7-Propynyl-7-deaza-2'-deoxyadenosine | Alkynyl group introduced via Sonogashira coupling | Increased thermal stability of DNA:RNA duplexes for antisense applications. | nih.gov |

| 7-Cyano-7-deaza-2'-amino-2'-deoxyadenosine | Cyano group introduced | Enhanced binding affinity to complementary RNA. | nih.gov |

| 7-Phenyl-7-deaza-2'-deoxyguanosine | Phenyl group introduced via Suzuki-Miyaura coupling | Study of the impact of bulky substituents on DNA structure and stability. | seela.net |

Phosphoramidite Chemistry for Oligonucleotide Assembly

The gold standard for the chemical synthesis of oligonucleotides is solid-phase phosphoramidite chemistry. To incorporate this compound into a growing DNA chain using this method, it must first be converted into its corresponding phosphoramidite building block. This involves a multi-step process that includes protection of the exocyclic amine and the 5'-hydroxyl group, followed by phosphitylation of the 3'-hydroxyl group.

The exocyclic amino group of this compound is typically protected with a standard protecting group such as benzoyl (Bz) or isobutyryl (iBu). The 5'-hydroxyl group is then protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for the stepwise addition of nucleotides during solid-phase synthesis. Finally, the 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the reactive phosphoramidite monomer. researchgate.net

Once synthesized, the this compound phosphoramidite can be used in an automated DNA synthesizer. The coupling efficiency of this modified phosphoramidite is a critical factor for the successful synthesis of long oligonucleotides. While specific coupling efficiency data for the 7-iodo derivative is not always explicitly reported in the literature, related 7-deaza-purine phosphoramidites generally exhibit high coupling efficiencies, often comparable to those of the standard A, C, G, and T phosphoramidites. glenresearch.com However, the bulky iodine atom may have some steric impact, potentially requiring slightly longer coupling times or specific activators to achieve optimal yields.

The resulting oligonucleotides containing the 7-iodo-7-deazaadenosine modification can be further functionalized on the solid support or after cleavage and deprotection, taking advantage of the reactive iodo group for post-synthetic modifications.

Table 2: Key Steps in the Preparation of this compound Phosphoramidite

| Step | Reagents and Conditions | Purpose |

| 1. Protection of Exocyclic Amine | Benzoyl chloride or Isobutyryl chloride in pyridine | Prevents side reactions at the amino group during subsequent synthesis steps. |

| 2. 5'-Hydroxyl Protection | 4,4'-Dimethoxytrityl chloride (DMT-Cl) in pyridine | Allows for controlled, stepwise addition of nucleotides during solid-phase synthesis. |

| 3. Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite and a weak base (e.g., N,N-diisopropylethylamine) | Creates the reactive phosphoramidite moiety at the 3'-position for coupling. |

Enzymatic Synthesis via DNA Polymerase Substrates

An alternative to chemical synthesis for incorporating modified nucleotides into DNA is through enzymatic methods utilizing DNA polymerases. For this approach, this compound must be converted into its 5'-triphosphate derivative (7-deaza-7-iodo-dATP). This is typically achieved through a one-pot phosphorylation of the corresponding nucleoside.

The ability of DNA polymerases to accept and incorporate modified deoxynucleoside triphosphates (dNTPs) is highly dependent on the specific polymerase and the nature and position of the modification. Studies have shown that various DNA polymerases can incorporate 7-substituted-7-deazaadenosine triphosphates. For instance, Taq polymerase has been shown to incorporate 7-deaza-dATP derivatives during the polymerase chain reaction (PCR). biosynth.com

The efficiency of incorporation of 7-deaza-7-iodo-dATP can be influenced by the steric bulk of the iodine atom. Research on related 7-substituted purine (B94841) analogs suggests that while some polymerases can tolerate bulky substituents in the major groove, the efficiency of incorporation may be reduced compared to the natural dATP. nih.gov However, for certain applications, even partial incorporation can be sufficient to introduce the desired modification.

The enzymatic incorporation of 7-deaza-purine analogs has been instrumental in various biochemical and biotechnological applications. For example, the replacement of dGTP with 7-deaza-dGTP in sequencing reactions helps to resolve compressions in GC-rich regions of DNA by reducing the stability of secondary structures. sigmaaldrich.com Similarly, the incorporation of 7-deaza-adenine analogs can be used to probe DNA-protein interactions or to create DNA with altered properties for applications in nanotechnology and diagnostics.

Table 3: DNA Polymerases Used for Incorporation of Modified 7-Deazapurine Nucleotides

| DNA Polymerase | Modified Nucleotide | Application | Reference |

| Taq Polymerase | 7-deaza-2'-deoxyguanosine (B613789) triphosphate (c7GdTP) | PCR amplification of DNA with modified bases to probe DNA/protein interactions. | biosynth.com |

| Taq Polymerase | 7-deaza-2'-deoxyadenosine triphosphate (c7AdTP) | Partial incorporation into DNA during PCR. | biosynth.com |

| Klenow Fragment | 7-deaza-dGTP | Dideoxy-chain termination sequencing to resolve GC-rich regions. | sigmaaldrich.com |

| Various DNA Polymerases | 7-Aryl-7-deazaadenine dNTPs | Competitive incorporation studies showing higher efficiency than natural dATP for some polymerases. | nih.gov |

Biochemical Mechanisms and Molecular Interactions of 7 Deaza 2 Deoxy 7 Iodoadenosine

Nucleic Acid Binding and Conformational Perturbations

The introduction of the 7-deaza-7-iodo modification on the adenine (B156593) base impacts its interaction with DNA and RNA, affecting the stability and formation of higher-order nucleic acid structures.

Interaction with DNA and RNA Structures

The replacement of the N7 atom of adenine with a carbon-iodine group alters the electronic properties and steric profile of the major groove of the DNA double helix. nih.govnih.gov The N7 position in a standard purine (B94841) is a hydrogen bond acceptor, and its removal in 7-deaza analogs eliminates this potential interaction site. nih.gov This modification can influence the binding of proteins and other molecules that recognize specific features within the major groove. nih.govnih.gov

Studies on oligonucleotides containing 7-deaza-2'-deoxyadenosine have shown that this modification can affect DNA synthesis and interactions with enzymes like RNA polymerase II. biosynth.com While specific data on the direct binding characteristics of 7-deaza-2'-deoxy-7-iodoadenosine to RNA is limited, the structural changes it imparts on DNA suggest it would similarly alter RNA structure and its interactions with RNA-binding proteins.

Influence on Duplex Stability and Triplex Formation

The presence of a halogen substituent at the 7-position of a 7-deazapurine nucleoside generally leads to an increase in the stability of oligonucleotide duplexes. nih.gov Research on related compounds, such as 7-halogenated 8-aza-7-deaza-2'-deoxyisoguanosine derivatives, has demonstrated a significant stabilization of both parallel and antiparallel DNA duplexes. nih.gov This stabilizing effect is attributed to the bulky halogen atoms being well-accommodated within the grooves of the DNA. nih.gov

Furthermore, 7-deaza purine modifications are known to influence the formation of triplex DNA. biosyn.com The substitution at the 7-position can reduce the potential for Hoogsteen base pairing, which is crucial for certain secondary structures. researchgate.net Specifically, the analog 7-deaza-2'-deoxyxanthosine, a purine analog of thymidine, has been noted for its interesting effects on DNA triplex formation. biosyn.com While direct studies on triplex formation with this compound are not extensively detailed, the known impact of 7-deaza modifications suggests it would likely modulate such structures.

Enzymatic Recognition and Substrate Properties

The modification of the purine base in this compound affects its recognition and utilization by DNA polymerases.

DNA Polymerase Substrate Specificity and Efficiency of Incorporation

The triphosphate form of 7-deaza-2'-deoxyadenosine (c7AdTP) and other 7-deazapurine analogs can be recognized as substrates by DNA polymerases, although often with different efficiencies compared to their natural counterparts. nih.govseela.net Generally, DNA polymerases exhibit a preference for natural purine nucleotides over 7-deazapurine nucleotides. nih.govresearchgate.net For instance, Taq polymerase accepts 7-deaza-2'-deoxyguanosine (B613789) triphosphate (c7GdTP) much more readily than c7AdTP. nih.govresearchgate.net The incorporation of these analogs into a growing DNA strand represents a modification in the major groove. nih.govresearchgate.net

The efficiency of incorporation can be influenced by the specific polymerase and the reaction conditions. For example, the related compound 7-deaza-dGTP is used in PCR to improve the amplification of GC-rich templates by reducing secondary structure formation. nih.govsigmaaldrich.comjenabioscience.com

Tolerance by Thermostable DNA Polymerases (e.g., Pwo, Vent (exo-))

Thermostable DNA polymerases, originating from thermophilic organisms, are widely used in molecular biology applications like PCR. wikipedia.org These enzymes exhibit varying degrees of tolerance for modified nucleotides.

Pwo Polymerase : Pwo polymerase, isolated from Pyrococcus woesei, is a thermostable DNA polymerase known for its proofreading activity. wikipedia.org Like other archaeal polymerases, it is sensitive to uracil (B121893) residues in DNA. wikipedia.org While specific studies on the incorporation of this compound by Pwo are not detailed in the provided results, the general substrate tolerance of polymerases suggests it might be incorporated, albeit potentially at a lower efficiency than the natural dATP.

Vent (exo-) Polymerase : Vent (exo-) DNA polymerase is a genetically engineered version of the polymerase from Thermococcus litoralis that lacks the 3'→5' proofreading exonuclease activity. neb.comvwr.com This enzyme is noted for its high thermostability and its ability to resolve highly GC-rich sequences. neb.comnih.gov Studies have shown that Vent (exo-) polymerase can be used to incorporate various base-modified 2'-deoxyadenosine (B1664071) derivatives into DNA. researchgate.net Its efficiency in amplifying genomic DNA and its tolerance for modified bases make it a candidate for utilizing substrates like this compound triphosphate. nih.govresearchgate.net

Impact on DNA Polymerase Processivity

The incorporation of modified nucleotides can affect the processivity of DNA polymerases, which is the enzyme's ability to catalyze consecutive nucleotide additions without dissociating from the template. The presence of a modified base can sometimes cause the polymerase to stall or dissociate.

For example, when the telomerase inhibitor 6-thio-7-deaza-2'-deoxyguanosine 5'-triphosphate (TDG-TP) is the only guanosine (B1672433) substrate available, telomerase becomes non-processive and synthesizes only short products. nih.gov This suggests that the incorporation of certain 7-deaza analogs can significantly hinder the polymerase's processivity. While direct data on the impact of this compound on polymerase processivity is scarce, the structural alteration it introduces in the DNA major groove could potentially influence the interaction between the polymerase and the DNA template, thereby affecting processivity. The use of 7-deaza-dGTP in sequencing GC-rich regions helps to overcome polymerase stalling caused by strong secondary structures, indicating that such modifications can, in some contexts, improve processivity by altering the template structure. sigmaaldrich.comroche.comnih.gov

Telomerase Interaction and Inhibition Studies

The modification of purine nucleosides at the 7-position has been a key strategy in developing inhibitors for human telomerase, an enzyme critical for maintaining telomere length and implicated in cellular immortalization and cancer. Analogues of 7-Deaza-2'-deoxyadenosine have been identified as potent inhibitors of this enzyme.

Research using cell-free biochemical assays has demonstrated that 7-deaza-2'-deoxyadenosine-5'-triphosphate (7-deaza-dATP), a derivative of the subject compound, is a powerful inhibitor of telomerase. nih.gov The inhibitory concentration required to reduce telomerase activity by 50% (IC50) for 7-deaza-dATP was found to be 8 µM. nih.gov Another related compound, 7-deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP), also showed significant inhibition with an IC50 value of 11 µM. nih.gov A further modified analogue, 6-thio-7-deaza-2'-deoxyguanosine 5'-triphosphate (TDG-TP), proved to be an exceptionally potent inhibitor, with an IC50 of just 60 nM. nih.gov

| Compound | IC50 Value (Telomerase Inhibition) | Source |

| 7-deaza-2'-deoxyadenosine-5'-triphosphate (7-deaza-dATP) | 8 µM | nih.gov |

| 7-deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP) | 11 µM | nih.gov |

| 6-thio-7-deaza-2'-deoxyguanosine 5'-triphosphate (TDG-TP) | 60 nM | nih.gov |

Incorporation into Telomeric DNA Sequences

Studies have confirmed that telomerase can recognize and incorporate 7-deaza-purine analogues into telomeric DNA. nih.gov Specifically, both 7-deaza-dATP and 7-deaza-dGTP are utilized as substrates by the enzyme during the extension of telomeric repeats. nih.gov Similarly, the more potent inhibitor, TDG-TP, can also substitute for the natural deoxyguanosine triphosphate (dGTP) and be incorporated into the growing DNA chain by telomerase, although this occurs efficiently only at higher concentrations of the analogue. nih.gov The ability of these modified nucleosides to be incorporated is a critical aspect of their mechanism of action.

Effects on Telomerase Activity and Telomeric Ladder Length

The incorporation of 7-deaza purine nucleosides into telomeric DNA leads to significant consequences for telomerase function. When 7-deaza-dATP or 7-deaza-dGTP are incorporated, the result is a telomeric ladder that is prematurely shortened. nih.gov

In the case of the highly potent inhibitor TDG-TP, its incorporation forces telomerase to become non-processive. nih.gov This means the enzyme can only add a very limited number of TDG residues (typically one to three) before dissociating from the DNA template. nih.gov This inefficient synthesis results in the production of very short telomeric products, effectively halting the proper extension of the telomere. nih.gov The replacement of dGTP with 7-deaza-dGTP also leads to a shift and an increase in the number of pause sites during telomere synthesis, unlike the replacement of dATP with 7-deaza-dATP, which showed no difference in pause sites. nih.gov

DNA Methyltransferase-Mediated Reactions

DNA methyltransferases (MTases) are enzymes that catalyze the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (AdoMet) to DNA bases. nih.govnih.gov Analogues of the adenosine (B11128) component of this cofactor, such as 7-deazaadenosine derivatives, have been developed to co-opt the sequence-specific nature of these enzymes for targeted DNA modification.

Application as a Cofactor Analogue for Targeted DNA Modification (e.g., Biotinylation)

Scientists have engineered cofactor analogues based on a 7-deazaadenosine structure to achieve sequence-specific labeling of DNA. nih.govnih.gov A stable 7-deazaadenosylaziridine derivative, which carries a biotin (B1667282) group attached to the 7-position via a flexible linker, was synthesized for this purpose. nih.govnih.govresearchgate.net

This modified cofactor analogue is efficiently used by the DNA cytosine-C5 methyltransferase M.HhaI. nih.govnih.gov M.HhaI specifically recognizes the DNA sequence 5'-GCGC-3' and typically methylates the first cytosine. By using the biotin-equipped 7-deazaadenosylaziridine cofactor, the enzyme facilitates the direct and quantitative delivery of the biotin molecule to the target cytosine within its recognition sequence. nih.govnih.govresearchgate.net This process allows for precise, sequence-specific biotinylation of both short DNA duplexes and larger plasmid DNA. nih.gov This application demonstrates how a 7-deazaadenosine derivative can function as a cofactor analogue to mediate a targeted enzymatic reaction on DNA.

Molecular Level Inhibition of Biological Processes

The unique structure of this compound and its derivatives makes them effective inhibitors of fundamental biological processes, most notably RNA synthesis.

Mechanisms of Inhibiting RNA Synthesis

The inhibition of RNA synthesis by 7-deazaadenosine analogues occurs through several molecular mechanisms. One direct mechanism involves the compound binding to the DNA template, which physically prevents the process of transcription by RNA polymerases. biosynth.com

A more intricate mechanism is observed in the context of viral RNA-dependent RNA polymerases. nih.govnih.gov Here, modified nucleosides like 7-deaza-2'-C-methyladenosine act as chain terminators. nih.gov Because of the modification on the nucleoside, these analogues have a reduced ability to form the necessary phosphodiester bond with the next incoming nucleotide triphosphate during RNA chain elongation. nih.gov This leads to the premature termination of the synthesis of the viral RNA chain, effectively halting viral replication. nih.gov

Furthermore, the replacement of nitrogen with carbon at the 7-position of the purine ring eliminates a key site for hydrogen bonding. biosyn.com The N7 position of adenosine is often involved in forming non-Watson-Crick hydrogen bonds that are crucial for the proper folding and tertiary structure of RNA molecules. biosyn.com By incorporating a 7-deaza analogue, these critical structural interactions can be disrupted, potentially leading to misfolded and non-functional RNA molecules. biosyn.com

Research on DNA Synthesis and Protein Synthesis Inhibition in vitro

In vitro research has been conducted to elucidate the effects of 7-deazaadenosine derivatives on the fundamental cellular processes of DNA and protein synthesis. These studies are crucial for understanding the mechanism of action of these compounds at a molecular level.

One key study investigated the impact of 7-deazaadenosine (also known as tubercidin), the parent compound of this compound, on macromolecular synthesis in Vero monkey kidney cells. In this research, cells in their exponential growth phase were exposed to various concentrations of 7-deazaadenosine. The results demonstrated that this compound is a potent inhibitor of the synthesis of major macromolecules. Specifically, a two-hour exposure to a 10 µM concentration of 7-deazaadenosine resulted in a significant 40-50% inhibition of the rates of DNA, RNA, and protein synthesis. nih.gov

This inhibitory action on such fundamental cellular processes highlights the potential of 7-deazaadenosine and its derivatives to interfere with cell proliferation and function. The substitution at the 7-position of the deazaadenosine core, such as the iodo group in this compound, is a key area of interest for its influence on the compound's biological activity. While specific quantitative data for the 7-iodo derivative's direct inhibition of DNA and protein synthesis from similar comprehensive studies are not as readily available, it is known that this compound binds to DNA and acts to prevent RNA synthesis, indicating a similar mode of action. biosynth.com

The inhibitory effects observed for the parent compound, 7-deazaadenosine, are summarized in the table below.

| Cell Line | Compound | Concentration | Exposure Time | Endpoint | Inhibition Rate |

| Vero (Monkey Kidney) | 7-deazaadenosine | 10 µM | 2 hours | DNA Synthesis | 40-50% |

| Vero (Monkey Kidney) | 7-deazaadenosine | 10 µM | 2 hours | Protein Synthesis | 40-50% |

| Vero (Monkey Kidney) | 7-deazaadenosine | 10 µM | 2 hours | RNA Synthesis | 40-50% |

Applications in Advanced Molecular and Chemical Biology Research

Development and Utilization as Molecular Probes

The strategic placement of the iodo-substituent on the 7-deazaadenine scaffold makes 7-deaza-2'-deoxy-7-iodoadenosine an exceptional precursor for the development of sophisticated molecular probes. These probes are instrumental in exploring the intricate structures and functions of nucleic acids and their interactions with other biomolecules.

Probing RNA Sequences and Structures

This compound is utilized as a synthetic nucleotide analogue to create probes for mapping RNA sequences. biosynth.com By incorporating this modified nucleoside into oligodeoxynucleotides, researchers can generate probes with specific properties. biosynth.com The 7-deaza modification itself, where the nitrogen at position 7 of adenine (B156593) is replaced by a carbon, alters the electronic properties of the base and can be used in physical studies of enzyme-DNA interactions. biosyn.com The iodo group at this position then serves as a handle for further modifications or as a heavy atom for crystallographic studies, aiding in the structural elucidation of RNA and DNA.

Generation of Fluorescent Nucleoside Analogues

A significant application of this compound is its role as a key starting material for synthesizing fluorescent nucleoside analogues (FNAs). researchgate.netresearchgate.net These FNAs are powerful tools for monitoring nucleic acid structure, dynamics, and interactions in real-time and with high sensitivity. researchgate.net The synthesis typically involves a palladium-catalyzed cross-coupling reaction, such as the Sonogashira reaction, to attach fluorescent moieties to the C7 position. researchgate.netscholaris.ca

Design Principles for Fluorescence Induction via C7-Substituents

The induction of fluorescence in 7-deazaadenosine analogues is based on extending the π-conjugated system of the nucleobase. The 7-iodo group is an excellent leaving group for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents. psu.edunih.gov

Key design principles include:

Alkynyl Linkers: Attaching alkynyl side chains to the 7-position is a common and effective strategy to induce strong fluorescence. researchgate.net The fluorescence arises when the triple bond is in conjugation with the heterocyclic base. researchgate.net

Aromatic Systems: Coupling arylacetylenes, such as those derived from pyrene, naphthalene, or phenanthrene, to the C7-position produces highly fluorescent and environmentally sensitive probes. scholaris.canih.gov

Intramolecular Charge Transfer (ICT): The design of C7-modified nucleosides can create systems that exhibit ICT upon photoexcitation. nih.gov This phenomenon often results in solvatochromism, where the fluorescence emission properties are highly sensitive to the polarity of the local environment. scholaris.canih.gov This sensitivity makes them excellent probes for detecting changes such as DNA hybridization or protein binding. nih.gov

Substituent Effects: The nature of the group attached to the alkyne influences the fluorescent properties. Electron-donating substituents tend to increase the fluorescence quantum yield, while electron-withdrawing groups can reduce it. researchgate.net

Spectroscopic Characterization (e.g., Stokes Shift, Quantum Yields)

The fluorescent analogues derived from this compound are characterized by their photophysical properties, including their absorption and emission spectra, Stokes shifts, and fluorescence quantum yields (ΦF). researchgate.netscholaris.ca The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, is often large for these compounds, which is advantageous for fluorescence detection. researchgate.net The quantum yield, a measure of the efficiency of fluorescence emission, can range from weak to high depending on the C7-substituent and the solvent environment. researchgate.netscholaris.ca Many of these analogues exhibit significant solvatochromicity, with their fluorescence intensity and wavelength changing in response to solvent polarity. scholaris.ca

| C7-Substituent | Solvent | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|---|

| 1-Ethynylpyrene | Dioxane | 385, 404 | 29, 48 | 0.56 | scholaris.ca |

| 1-Ethynylpyrene | H₂O | 422 | 66 | 0.004 | scholaris.ca |

| 2-Ethynyl-6-methoxynaphthalene | Dioxane | 366 | 37 | 0.89 | scholaris.ca |

| 2-Ethynyl-6-methoxynaphthalene | H₂O | 432 | 103 | 0.002 | scholaris.ca |

| 9-Ethynylphenanthrene (B1202259) | Dioxane | 371, 389 | 23, 41 | 0.27 | scholaris.ca |

| 9-Ethynylphenanthrene | H₂O | 429 | 81 | 0.002 | scholaris.ca |

| Propyn-1-ol | H₂O | 400 | 120 | 0.027 | researchgate.net |

Bioconjugation and Labeling Strategies for Biomolecules

This compound is a cornerstone for labeling biomolecules due to the versatility of the C7-iodo group in cross-coupling reactions. nih.govresearchgate.net The primary strategy involves synthesizing a modified nucleoside with the desired label or a reactive group for subsequent conjugation, and then incorporating it into a nucleic acid strand.

The process generally follows these steps:

Synthesis of the Functionalized Nucleoside: A palladium-catalyzed cross-coupling reaction, such as Sonogashira or Stille coupling, is performed on this compound to attach a desired functional group. scholaris.canih.gov This group can be a fluorophore, a biotin (B1667282) tag, or a reactive handle for click chemistry. scholaris.caseela.net

Conversion to Building Block: The modified nucleoside is then converted into a phosphoramidite (B1245037) or a 5'-triphosphate derivative. seela.netnih.gov These building blocks are compatible with standard automated DNA/RNA synthesis or enzymatic methods like PCR, respectively. seela.netnih.gov

Incorporation into Oligonucleotides: The phosphoramidite is used in solid-phase synthesis to create an oligonucleotide containing the label at a specific position. nih.gov Similarly, the triphosphate derivative can be incorporated into DNA or RNA by polymerases, allowing for the generation of longer labeled probes. nih.govnih.gov

This approach allows for the sequence-specific labeling of DNA and RNA with a wide variety of probes for applications in diagnostics and molecular biology research. nih.govuochb.cz

Engineering Functional Nucleic Acids

The modification of nucleic acids with analogues derived from this compound is a powerful strategy for engineering functional oligonucleotides with enhanced or novel properties. mdpi.com The 7-position of the 7-deazapurine base is an ideal site for attaching functional groups because it projects into the major groove of the DNA double helix, minimizing structural perturbation. psu.edunih.gov

Research has shown that incorporating 7-substituted-7-deaza-2'-deoxyadenosine can confer beneficial properties to nucleic acids:

Enhanced Stability: The introduction of 7-(1-propynyl) groups on 7-deaza-2'-deoxyadenosine has been shown to increase the thermal stability (Tm) of DNA-RNA duplexes. oup.com This increased binding affinity is attributed to improved stacking interactions and leads to more potent antisense oligonucleotides. oup.com

Improved Enzyme Interaction: Since the N7 atom of purines is a key recognition site for many enzymes, its replacement with a carbon atom can alter these interactions. biosyn.com This can be exploited to study enzyme mechanisms or to create nuclease-resistant oligonucleotides. mdpi.com

Expanded Chemical Functionality: The C7-position can be used to introduce catalytic groups or other functionalities to create DNAzymes or aptamers with novel capabilities. mdpi.com For example, 7-deazapurine nucleosides are used in sequencing-by-synthesis technologies. seela.net The triphosphate of 7-deaza-2'-deoxyadenosine (c7dATP) is a suitable alternative to standard nucleotides in Pyrosequencing, demonstrating high stability and performance. nih.gov

By leveraging the synthetic accessibility provided by this compound, researchers can systematically modify DNA and RNA to create tools and therapeutic agents with finely tuned properties. mdpi.comoup.com

Explorations in Antimicrobial and Antiviral Research

The unique chemical structure of this compound and its derivatives has been explored for its potential to inhibit the growth of pathogenic microorganisms.

Research has demonstrated that this compound can inhibit the growth of bacteria in vitro. biosynth.com The proposed mechanism involves the compound binding to bacterial DNA and preventing RNA synthesis. biosynth.com Oligomers containing this modified nucleoside feature a stabilized backbone, and studies have indicated that the octameric form is particularly active against bacterial cells. biosynth.com

The 7-deaza modification is a recurring theme in the development of potent antiviral nucleoside analogues. A related compound, 5'-O-tert-Butyldimethylsilyl-7-deaza-2'-deoxy-7-iodoadenosine, has been identified as an antiviral agent that inhibits viral RNA synthesis by targeting DNA polymerase. biosynth.com Similarly, 7-deaza-7-iodo-2'-deoxyguanosine has been noted for its activity as a viral DNA synthesis inhibitor against viruses such as herpes simplex virus and cytomegalovirus.

Broader studies on related compounds reinforce the importance of the 7-deaza scaffold. For example, 7-deaza-2'-C-methyladenosine has shown significant antiviral activity against a range of flaviviruses, including West Nile Virus (WNV), Zika virus (ZIKV), and Dengue virus (DENV). nih.gov The combination of the 7-deaza modification with a 2'-C-methyl group was found to result in higher antiviral activity and a better pharmacokinetic profile. nih.gov More recently, 7-Deaza-7-Fluoro-2'-C-Methyladenosine demonstrated broad-spectrum efficacy against multiple coronaviruses in vitro and in vivo. biorxiv.orgbiorxiv.org These findings collectively suggest that the 7-deaza-purine core, as found in this compound, is a critical component for designing inhibitors of viral replication.

Contribution to Drug Discovery Research and Lead Compound Identification

This compound is recognized as a key modified nucleoside that provides a foundation for further chemical exploration in drug discovery.

This compound is fundamentally identified as a modified nucleoside containing a 7-deazaadenine core. medchemexpress.com Its primary research-relevant property is the substitution of the N7 atom of the purine (B94841) ring with a carbon atom. This change alters the electronic properties of the base and, crucially, eliminates a hydrogen bond acceptor in the major groove of the DNA double helix. nih.gov This feature makes 7-deazapurine analogues invaluable tools for probing protein-DNA interactions, as they can help determine if recognition relies on hydrogen bonding at this specific position. nih.gov

Furthermore, the iodine at the 7-position provides a site for facile chemical modification, allowing it to serve as a versatile precursor for synthesizing a variety of other derivatives through cross-coupling reactions. researchgate.netseela.net The ability of its triphosphate form to be incorporated into DNA by polymerases is another critical property, enabling its use in a wide range of molecular biology applications, from DNA sequencing to the generation of modified genetic polymers. seela.net These characteristics establish this compound as a foundational compound for identifying lead structures in drug discovery and for advanced biochemical research.

Table 2: Summary of Research Applications

| Application Area | Specific Use | Key Findings | Source |

| Molecular Biology | Construction of modified deoxyribozymes and aptamers | Serves as a precursor for oligonucleotides with novel functional groups via its reactive iodine atom. | biosynth.comresearchgate.netseela.netnih.gov |

| Molecular Biology | In vitro selection of catalytic DNA | Enables creation of diverse DNA libraries to select for novel deoxyribozymes. | illinois.edunih.govresearchgate.net |

| Antimicrobial Research | In vitro antibacterial agent | Inhibits bacterial growth by binding to DNA and preventing RNA synthesis. | biosynth.com |

| Antiviral Research | Antiviral mechanism studies | The 7-deaza scaffold is a key component in nucleoside analogues that inhibit viral polymerases. | biosynth.comnih.govbiorxiv.org |

| Drug Discovery | Lead compound identification | The modified purine structure is used to probe protein-DNA interactions and serves as a versatile chemical precursor. | medchemexpress.comseela.netnih.gov |

Rational Design Approaches for Novel Telomerase Inhibitors

The pursuit of novel, potent, and selective telomerase inhibitors is a significant focus in contemporary medicinal chemistry and chemical biology. Rational design strategies are increasingly employed to develop compounds that can effectively target the telomerase enzyme. Within this framework, 7-deaza-2'-deoxypurine nucleosides, including this compound, have emerged as a promising scaffold for the development of such inhibitors.

The foundational concept for the rational design of these inhibitors stems from the observation that the triphosphate form of 7-deaza-2'-deoxyadenosine, 7-deaza-dATP, is a potent inhibitor of human telomerase. nih.govacs.org This analog acts as a substrate for the enzyme and, upon incorporation into the growing telomeric DNA chain, leads to premature chain termination. nih.gov This mechanism-based inhibition provides a strong rationale for exploring the 7-deaza-2'-deoxyadenosine core as a template for new inhibitors.

A key element in the rational design of these nucleoside analogs is the modification of the 7-position of the deazapurine ring. The replacement of the N7 atom of the natural purine with a carbon atom in the 7-deaza scaffold opens up this position for the introduction of various substituents. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the inhibitory activity. The introduction of different chemical groups at the C7 position can influence the compound's binding affinity to the enzyme, its metabolic stability, and its cellular uptake.

In this context, this compound serves as a crucial intermediate in the synthesis of a diverse library of 7-substituted analogs. The iodo group is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions. This synthetic versatility enables the attachment of a wide array of functional groups, including alkyl, aryl, and heteroaryl moieties, at the 7-position. This approach allows researchers to systematically probe the steric and electronic requirements of the active site of telomerase and to develop compounds with improved potency and selectivity.

While direct telomerase inhibition data for this compound itself is not extensively reported, the potency of related compounds underscores the validity of this rational design approach. For instance, the triphosphate of the parent compound, 7-deaza-2'-deoxyadenosine, exhibits an IC50 value of 8 μM against human telomerase. nih.govacs.org Furthermore, modifications to the related 7-deaza-2'-deoxyguanosine (B613789) scaffold have yielded exceptionally potent inhibitors. Notably, 6-thio-7-deaza-2'-deoxyguanosine 5'-triphosphate has demonstrated an IC50 of just 60 nM. nih.gov These findings highlight the significant potential of the 7-deazapurine scaffold in the generation of highly effective telomerase inhibitors.

Detailed Research Findings

Research into 7-deazapurine nucleosides has demonstrated that their triphosphate derivatives are recognized by human telomerase and incorporated into telomeric DNA. nih.gov The incorporation of these modified nucleotides disrupts the normal synthesis of the TTAGGG repeats, leading to a shortened telomeric ladder. nih.gov This premature termination of telomere elongation is the primary mechanism of telomerase inhibition by this class of compounds. nih.gov

The following interactive data table summarizes the inhibitory concentrations of key 7-deazapurine nucleoside triphosphates against human telomerase, illustrating the potential of this scaffold.

| Compound | Target | IC50 | Research Findings |

| 7-deaza-2'-deoxyadenosine-5'-triphosphate (7-deaza-dATP) | Human Telomerase | 8 µM | A potent inhibitor that is incorporated into telomeric DNA by telomerase, resulting in a prematurely shortened telomeric ladder. nih.govacs.org |

| 7-deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP) | Human Telomerase | 11 µM | Also acts as a potent inhibitor and is incorporated into telomeric DNA. Its incorporation leads to a shift and an increase in pause sites during telomere elongation. nih.gov |

| 6-thio-7-deaza-2'-deoxyguanosine 5'-triphosphate (TDG-TP) | Human Telomerase | 60 nM | A very potent inhibitor that can substitute for dGTP as a telomerase substrate, albeit at higher concentrations. Its incorporation leads to a nonprocessive synthesis of short telomeric products. The potential for crosslinking via the thio group may contribute to its high potency. nih.gov |

| 6-methoxy-7-deaza-2'-deoxyguanosine 5'-triphosphate (OMDG-TP) | Human Telomerase | - | A less potent inhibitor compared to TDG-TP, which also results in the synthesis of short telomerase products. nih.gov |

Structure Activity Relationship Sar and Computational Studies of 7 Deaza 2 Deoxy 7 Iodoadenosine Analogues

Elucidation of Structural Determinants for Biological Activity

The biological effects of 7-deaza-2'-deoxy-7-iodoadenosine and its analogues are intricately linked to their structural features. Modifications at the C7 position of the 7-deazapurine core and other positions on the nucleobase and sugar moiety can profoundly influence their interaction with biological targets.

The C7 position of 7-deazaadenosine derivatives is a critical site for chemical modification that can significantly alter the properties of the resulting nucleosides. The introduction of a bulky iodine atom, as in this compound, serves as a versatile synthetic handle for further functionalization through reactions like palladium-catalyzed coupling. researchgate.net This allows for the introduction of a wide array of substituents, each imparting unique characteristics to the molecule.

Research has shown that modifications at the C7 position can influence the stability of DNA duplexes. For instance, the introduction of a 7-(1-propynyl) group at the C7 position of 7-deaza-2'-deoxyadenosine has been demonstrated to increase the thermal stability of oligonucleotides when hybridized to RNA. nih.gov This enhanced stability is a desirable trait for antisense oligonucleotides. nih.gov The rationale behind this is that modifications at this position are generally less disruptive to the duplex structure, which in turn facilitates processes like PCR and improves the tolerance of DNA polymerases. researchgate.net

Furthermore, the nature of the C7-substituent can dramatically affect interactions with enzymes. The replacement of the N7 atom of guanine (B1146940) with a C-H group in 7-deazaguanine (B613801) alters the electronic properties of the heterocycle and removes a key hydrogen bond acceptor site in the major groove of DNA. nih.gov This modification can impact the recognition of DNA by proteins and enzymes. nih.gov Studies on 7-deaza-2'-deoxyguanosine (B613789) have shown that while it forms a standard Watson-Crick base pair with cytosine, the absence of the N7 atom can affect cation binding and hydration in the major groove. nih.gov

In the context of antiviral research, the 7-deaza modification in conjunction with other changes, such as a 2'-C-methyl group, has been shown to significantly increase the inhibitory potency of adenosine (B11128) analogues against the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp). nih.govnih.gov This enhancement is attributed to favorable interactions within the enzyme's active site. nih.govnih.gov

The introduction of modifications at various positions on the nucleobase can also have a profound impact on the molecule's photophysical properties and conformational preferences. While specific fluorescence data for this compound is not extensively detailed in the provided search results, the general principles for 7-deazaadenosine analogues are relevant. The 7-deazapurine scaffold itself can serve as a fluorescent probe, and its emission properties can be modulated by substituents.

The position of a modification within an oligonucleotide sequence can significantly affect its properties. For example, the incorporation of a fluorescent nucleobase analog, tC_O_, at different positions within an i-motif-forming sequence resulted in dramatic differences in fluorescence quenching and thermal stability. nih.gov This highlights the sequence-specific nature of such modifications.

The conformation of the sugar moiety and the orientation of the base relative to the sugar (the glycosylic bond conformation) are critical for biological activity. X-ray crystallography studies of 7-deaza-2'-deoxyinosine, a related compound, revealed an anti glycosylic bond conformation and an S-type sugar pucker. nih.gov The conformation of 7-deazaadenosine analogues can be influenced by substituents. For instance, a nitro group at the 7-position of 7-deaza-2'-deoxyadenosine leads to an N-type sugar pucker, while an 8-methyl group on 7-deaza-2'-deoxyguanosine results in an S-type pucker. researchgate.net These conformational preferences, determined in both solid-state and solution, are crucial for how these nucleosides are recognized and processed by enzymes. researchgate.net

Theoretical and Computational Approaches to Molecular Interactions

Computational methods are invaluable tools for understanding and predicting the interactions of nucleoside analogues like this compound with their biological targets. These in silico approaches provide insights that can guide the rational design of more effective molecules.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or a nucleic acid. This method can be used to screen virtual libraries of compounds and identify potential inhibitors. For example, molecular docking studies of a 7-azaindole (B17877) derivative targeting the DDX3 helicase revealed key interactions with amino acid residues in the binding pocket, providing a rationale for its observed inhibitory activity. nih.gov

Molecular dynamics (MD) simulations offer a more dynamic view of molecular interactions, allowing researchers to observe the conformational changes of both the ligand and the target over time. youtube.com MD simulations can be used to study the binding stability of a ligand, the role of solvent molecules, and the energetic contributions of different interactions. youtube.com For instance, MD simulations can help understand how a modified nucleoside, once incorporated into DNA or RNA, affects the local structure and dynamics, which in turn can influence protein recognition and enzymatic processing. While specific MD studies on this compound were not found, the general applicability of this technique to nucleoside analogues is well-established for studying biomolecular structure and dynamics at an atomic level. youtube.com

Quantum chemical calculations provide detailed information about the electronic properties of molecules, such as their charge distribution, orbital energies (HOMO/LUMO), and reactivity. nih.gov These calculations are essential for understanding the intrinsic properties of a molecule that govern its interactions. For 7-deazaadenosine analogues, replacing the nitrogen at position 7 with a carbon atom significantly alters the electronic landscape of the purine (B94841) ring system. nih.gov

Quantum chemical methods can be used to assess how different substituents at the C7 position modulate the electronic properties of the nucleobase. This information is crucial for understanding and predicting how these analogues will interact with their biological targets through electrostatic interactions and hydrogen bonding. Although specific quantum chemical studies on this compound were not identified in the search results, the methodology is a standard tool in computational chemistry for studying such systems. apexbt.com For example, assessing the accuracy of different quantum-chemical methods for calculating HOMO/LUMO energies by comparison with experimental data is a common practice. nih.gov

Design Principles for Enhanced Functionality and Specificity

The insights gained from SAR studies and computational analyses inform the design of new nucleoside analogues with improved properties. The overarching goal is to enhance the desired biological activity while minimizing off-target effects.

Key design principles for 7-deazaadenosine analogues include:

Sugar Modifications: Alterations to the sugar moiety, such as the introduction of a 2'-C-methyl group, can significantly impact the potency of nucleoside inhibitors. nih.govnih.gov

Positional Isomerism: The strategic placement of modifications is critical. As seen with fluorescently labeled oligonucleotides, the position of a modification can dramatically influence its effect on stability and function. nih.govnih.gov

Balancing Potency and Cellular Activity: While a modification may enhance enzymatic inhibition, it is also crucial to consider its effects on cellular uptake and metabolism. For example, a 7-deaza-2'-C-methyl-guanosine analogue showed enhanced inhibitory potency in enzyme assays but lacked activity in cell culture due to poor cellular penetration or metabolism. nih.govnih.gov

By systematically exploring these design principles, researchers can develop novel 7-deazaadenosine analogues with tailored functionalities for a wide range of applications in therapy and biotechnology.

Rational Design for Improved Catalytic Efficiency in DNAzymes

The rational design of modified nucleosides for incorporation into DNAzymes, or deoxyribozymes, aims to enhance their catalytic efficiency. While direct studies on this compound within a DNAzyme catalytic core are not extensively documented in the reviewed literature, research on closely related 7-substituted-7-deazaadenosine and 8-aza-7-deaza-2'-deoxyadenosine analogues provides significant insights into the principles governing their impact on catalysis. nih.govresearchgate.netresearchgate.net

Modification of the catalytic core of DNAzymes, such as the well-studied 10-23 DNAzyme, with functional groups can lead to more efficient catalysts. nih.govresearchgate.netnih.gov A key approach involves introducing protein-like functional groups to the nucleobase. nih.govresearchgate.net A structure-activity relationship study on the 10-23 DNAzyme, where the adenosine at position A9 of the catalytic core was replaced by various 7-substituted 8-aza-7-deaza-2'-deoxyadenosine analogues, revealed important trends. nih.govresearchgate.net

The study demonstrated that the nature of the substituent at the 7-position significantly influences the catalytic rate. Functional groups capable of forming hydrogen bonds, such as amino and hydroxyl groups, were found to be more favorable for enhancing the catalytic rate compared to bulky, space-occupying groups like phenyl and tert-butylphenyl. nih.gov This suggests that specific interactions, potentially with the target RNA substrate or metal cofactors, are crucial for catalysis.

Furthermore, the linker attaching the functional group plays a role in optimizing the catalytic enhancement. A flexible alkyl linkage was found to be preferable for maximizing the positive effect of the appended functional group. nih.gov These findings indicate that both the chemical nature of the substituent and its spatial presentation are critical for improving DNAzyme efficiency. The cooperative effect observed between the N8 atom and the 7-substituent in the 8-aza-7-deaza-2'-deoxyadenosine series underscores the intricate electronic and steric factors at play within the catalytic core. nih.gov

While these studies were conducted on 8-aza-7-deaza-2'-deoxyadenosine analogues, the principles of introducing functional groups at the 7-position of a deazapurine ring are directly applicable to the rational design of DNAzymes containing this compound. The iodine atom at the 7-position, being a large and polarizable halogen, can influence the local conformation and electronic distribution of the nucleobase, which in turn can affect the catalytic activity. Moreover, this compound serves as a versatile synthetic precursor for introducing a wide array of functional groups via palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships. researchgate.net

Table 1: Effect of 7-Substituents on the Catalytic Rate of a Modified 10-23 DNAzyme

| 7-Substituent on 8-aza-7-deaza-2'-deoxyadenosine at A9 | Relative Catalytic Rate Enhancement | Favorable Properties | Unfavorable Properties |

| Amino | High | Hydrogen bond formation | - |

| Hydroxyl | Moderate | Hydrogen bond formation | - |

| Phenyl | Low | - | Bulky, spatial occupation |

| tert-Butylphenyl | Low | - | Bulky, spatial occupation |

This table is a qualitative summary based on the findings from Wang et al. (2012), which investigated 8-aza-7-deaza-2'-deoxyadenosine analogues. nih.gov

Strategies for Optimizing Binding Affinity and Selectivity with Enzymes and Nucleic Acids

The modification of nucleosides with a 7-deaza-7-iodo substituent has been shown to be a viable strategy for enhancing the binding affinity of oligonucleotides to their complementary nucleic acid targets. seela.net The replacement of the N7 atom of adenosine with a carbon atom in the 7-deaza scaffold alters the electronic properties of the purine ring and eliminates a hydrogen bond acceptor site in the major groove. seela.net The introduction of a bulky and hydrophobic iodine atom at this position can further modulate these properties.

Studies on oligonucleotides containing 7-substituted-7-deaza-2'-deoxypurines have indicated that these modifications can improve binding to both DNA and RNA targets. The enhanced duplex stability is often attributed to increased hydrophobicity and extended π-electron stacking interactions of the modified nucleobases. oup.com For instance, the incorporation of 7-propynyl- and 7-iodo-7-deaza-2-amino-2'-deoxyadenosines into antisense oligonucleotides resulted in increased melting temperatures (Tm) against complementary RNA, indicating enhanced duplex stability.

In the context of enzyme recognition, the 7-deaza modification can influence binding by altering the pattern of hydrogen bonding and electrostatic interactions in the major groove of DNA. seela.net This can be leveraged to enhance selectivity. For example, in a study of 7-deaza-6-benzylthioinosine analogues as inhibitors of Toxoplasma gondii adenosine kinase, the 7-deaza modification provided greater flexibility to the 6-benzylthio group. nih.gov This increased flexibility, resulting from the absence of a hydrogen bond between the N7 atom and a threonine residue in the enzyme's active site, allowed for a better fit within a hydrophobic pocket, thereby enhancing binding affinity. nih.gov

Computational modeling plays a crucial role in understanding and predicting these interactions. Molecular docking simulations can reveal the binding modes of modified nucleosides within an enzyme's active site, highlighting key interactions that contribute to affinity and selectivity. nih.gov Such studies have shown that for 7-deaza analogues, substitutions at the para or meta positions of a benzyl (B1604629) group at the 6-position were generally well-tolerated and enhanced binding, whereas ortho substitutions led to a loss of affinity due to steric hindrance. nih.gov

These findings suggest that this compound, by virtue of its altered electronic character and the steric bulk of the iodine atom, can be strategically employed to modulate binding affinity and selectivity. The iodine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its potential in rational drug design. Computational studies can help in identifying enzyme or nucleic acid targets where such interactions can be exploited to achieve high affinity and specificity.

Table 2: Impact of 7-Substituents on the Properties of 7-Deazapurine Analogues

| 7-Substituent | Effect on Duplex Stability (with complementary RNA) | Key Interaction Feature | Reference |

| Iodo | Increased | Hydrophobicity, π-stacking | oup.com |

| Propynyl | Increased | Hydrophobicity, π-stacking | oup.com |

| Cyano | Not specified in detail | Electronic effects | Not specified |

This table is based on findings from studies on various 7-substituted 7-deazapurine analogues.

Future Directions and Emerging Research Avenues for 7 Deaza 2 Deoxy 7 Iodoadenosine

Advanced Synthetic Methodologies for Expanding Chemical Diversity

7-Deaza-2'-deoxy-7-iodoadenosine is a key precursor for a diverse range of modified nucleosides, with its iodine atom acting as a versatile handle for derivatization. medchemexpress.com Advanced synthetic strategies are continually being developed to expand the chemical diversity of its derivatives for various applications.

A primary method for modifying this compound is through palladium-catalyzed cross-coupling reactions. Techniques such as the Suzuki-Miyaura, Sonogashira, and Heck reactions enable the attachment of aryl, hetaryl, alkynyl, and vinyl groups to the C7 position. nih.govnih.govfrontiersin.org These reactions are powerful tools for creating libraries of novel nucleoside analogs with tailored properties, including fluorescent probes and potential therapeutic agents. nih.gov For instance, the Sonogashira coupling has been successfully used to attach propargyl groups, which can be further functionalized using "click chemistry" for bioconjugation. researchgate.net

In addition to traditional chemical synthesis, chemo-enzymatic methods are gaining prominence. These approaches leverage the high specificity of enzymes to achieve cleaner and more efficient synthesis. Purine (B94841) nucleoside phosphorylases (PNPs), particularly from E. coli, have been employed in transglycosylation reactions to produce 7-deazapurine nucleoside analogs. mdpi.comdntb.gov.uanih.gov This enzymatic route can offer superior regioselectivity and stereoselectivity compared to purely chemical methods, which sometimes yield mixtures of anomers requiring complex purification steps. mdpi.com Researchers are also refining phosphorylation strategies to efficiently produce the corresponding triphosphates (dNTPs), which are the active substrates for DNA polymerases in various biological applications. researchgate.net

| Synthetic Methodology | Reaction Type | Purpose | Key Feature |

| Palladium-Catalyzed Coupling | Suzuki-Miyaura, Sonogashira | Attachment of aryl, alkynyl, and other functional groups at the C7 position. nih.govnih.gov | High versatility for creating a wide range of derivatives. |

| Chemo-enzymatic Synthesis | Enzymatic Transglycosylation | Formation of the glycosidic bond between the sugar and the base. mdpi.commdpi.com | High regio- and stereoselectivity, often leading to purer products. |

| Improved Phosphorylation | Chemical or Enzymatic | Conversion of the nucleoside to its active 5'-triphosphate form. researchgate.netresearchgate.net | Crucial for creating substrates for DNA and RNA polymerases. |

Expanding the Utility in Nucleic Acid Engineering and Synthetic Biology

The ability to incorporate modified bases like this compound and its derivatives into nucleic acids is fundamental to nucleic acid engineering and synthetic biology. These analogs serve as tools to create DNA and RNA with novel structures and functions.

One significant area of research is the synthesis of artificial genetic polymers, or XNAs. For example, derivatives of 7-deazaguanosine have been used to create threofuranosyl nucleic acid (TNA), an XNA with a different sugar backbone from DNA or RNA. nih.gov The triphosphate forms of these modified nucleosides are often good substrates for engineered DNA polymerases, allowing for their site-specific incorporation into DNA strands via primer extension or Polymerase Chain Reaction (PCR). researchgate.netnih.gov This enables the production of DNA fragments containing unique functional groups.

The introduction of these modifications can imbue nucleic acids with new capabilities. Attaching catalytic groups to the C7 position can enhance the repertoire of DNAzymes (catalytic DNA). researchgate.net Furthermore, replacing the N7 atom with a C-H group alters the major groove of the DNA double helix. nih.gov This change can prevent the formation of non-standard base pairs (like Hoogsteen pairs) in GC-rich regions without disrupting standard Watson-Crick pairing, a property that is highly valuable in various molecular biology applications. nih.gov It has also been shown that this modification can lead to more stable DNA duplexes. nih.gov

Novel Applications in Biotechnological Tools and Diagnostic Development

The chemical versatility of this compound makes it an excellent scaffold for developing sophisticated biotechnological tools and diagnostic agents. By attaching specific reporter groups to the C7 position, researchers can create probes to study molecular interactions and improve analytical techniques.

A key application is in the field of DNA sequencing. The guanosine (B1672433) analog, 7-deaza-2'-deoxyguanosine (B613789), is widely used to resolve compressions in Sanger sequencing and PCR of GC-rich DNA templates. nih.govnih.govsigmaaldrich.com These regions are notoriously difficult to sequence due to the formation of stable secondary structures, which can be mitigated by the incorporation of the 7-deaza analog. nih.gov

Furthermore, research is exploring the use of 7-deaza-modified nucleic acids to enhance next-generation sequencing technologies. The increased stability of DNA containing 7-deazapurines may reduce fragmentation during analysis by matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), potentially enabling faster and more reliable sequence readouts. nih.gov

The C7 position is also an ideal site for attaching fluorescent dyes. For example, pyrene molecules have been attached to create probes that exhibit excimer fluorescence when brought into proximity, allowing for the study of DNA-DNA and DNA-protein interactions. nih.gov This ability to label DNA sequence-specifically provides powerful tools for molecular diagnostics and imaging. researchgate.net

| Application Area | Specific Use | Advantage Conferred by 7-Deaza Modification |

| DNA Sequencing | Resolving GC-rich regions in Sanger sequencing and PCR. nih.govnih.gov | Prevents formation of secondary structures (Hoogsteen pairs) that inhibit polymerase activity. nih.gov |

| Mass Spectrometry | Potential for rapid DNA sequencing by MALDI-MS. nih.gov | Increased stability of the nucleic acid backbone reduces fragmentation during analysis. nih.gov |

| Fluorescent Probes | Creating fluorescently labeled oligonucleotides for studying molecular interactions. nih.gov | The C7 position provides a non-disruptive site for attaching fluorophores. nih.gov |

| Bioconjugation | Labeling DNA with biotin (B1667282) or other reporter molecules. researchgate.net | The C7 position allows for the attachment of linkers for further functionalization. researchgate.net |

Integrated Experimental and Computational Approaches for Mechanistic Insights

To fully harness the potential of this compound and its derivatives, researchers are combining experimental techniques with computational modeling to gain a deeper understanding of their structural and functional implications.

Experimentally, the effect of incorporating 7-deazapurines into DNA is studied using a variety of biophysical methods. These include UV thermal melting to assess duplex stability, and circular dichroism (CD) to analyze conformational changes in the DNA structure. Such studies have shown that replacing the N7 atom with a carbon makes the purine ring more electron-rich, which can lead to more stable base pairing and better binding to enzymes. nih.govnih.gov

Computational approaches, such as Molecular Dynamics (MD) simulations, provide atomic-level insights that complement experimental data. nih.gov Force field parameters have been developed for 7-deazapurines to allow for accurate simulations of modified DNA. nih.gov These models can predict how the modification alters the local DNA structure, flexibility, and interactions with surrounding water molecules and ions. For example, simulations have been used to investigate how 7-deaza modifications impact the geometry of the DNA major groove and influence sequence-dependent structural variations. nih.gov This integrated approach is crucial for rationally designing novel nucleoside analogs with specific, predictable effects on nucleic acid structure and function.

常见问题

Q. What are the common synthetic routes for preparing 7-Deaza-2'-deoxy-7-iodoadenosine, and how do substituents at the 7-position influence DNA duplex stability?

The synthesis typically employs Pd⁰-catalyzed cross-coupling reactions using this compound as a precursor. Alkynyl or aminoalkynyl substituents are introduced at the 7-position to modify base-pairing behavior. For example, 7-ethynyl chains enhance duplex stability (Tm increase of 2–4°C), while bulky groups (e.g., dodecynyl) destabilize duplexes due to steric hindrance. Stability is assessed via melting temperature (Tm) measurements and thermodynamic profiling (ΔG, ΔH) .

Q. How does this compound improve sequencing and PCR applications for GC-rich templates?

This analog replaces dGTP in sequencing reactions to resolve secondary structures in GC-rich regions. Its 7-deaza modification reduces Hoogsteen base-pairing and non-specific interactions. In PCR, a 1:3 ratio of dGTP to 7-deaza-2'-deoxyguanosine minimizes mispriming and enhances amplification efficiency for templates with >80% GC content. This method leverages modified nucleotide incorporation to optimize enzymatic processes .

Q. What experimental controls are recommended when using this compound in oligonucleotide synthesis?

Use isomeric controls (e.g., (2S,3R,5S)-7-Deaza-2'-deoxy-7-iodoadenosine) to validate specificity in base pairing. Include wild-type oligonucleotides without modifications to benchmark Tm shifts and hybridization efficiency. For enzymatic studies, compare results with standard dATP or dGTP to assess polymerase compatibility .

Advanced Research Questions

Q. How do 7-halogen substituents (e.g., iodine) influence tautomeric equilibria and mismatch discrimination in DNA base pairing?